molecular formula C26H23N3O2 B2850463 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-57-2

5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2850463
CAS No.: 866344-57-2
M. Wt: 409.489
InChI Key: GFPDCHRRMXORIA-UHFFFAOYSA-N
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Description

5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline chemical class, which has garnered significant interest in medicinal chemistry research for its potential biological activities. Pyrazolo[4,3-c]quinoline derivatives have been identified as key scaffolds in the development of novel therapeutic agents, with recent studies highlighting their potent anti-inflammatory effects. Specifically, related analogs have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key pathway in inflammatory responses . The anti-inflammatory mechanism is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, the pyrazoloquinoline core structure is recognized as a fundamental building block for natural products and biologically active compounds . Research into similar compounds has also explored their potential as antifungal agents, indicating the versatility of this chemical scaffold in pharmacological investigations . The structural features of this compound, including the 8-ethoxy and 4-methoxyphenyl substituents, are designed to modulate its physicochemical properties and biological interactions. This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied as a solid and should be stored according to recommended conditions. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzyl-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-31-21-13-14-24-22(15-21)26-23(17-29(24)16-18-7-5-4-6-8-18)25(27-28-26)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPDCHRRMXORIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a pyrazole ring fused to a quinoline ring, along with various substituents, enhances its biological activity and chemical reactivity.

Structure and Synthesis

The synthesis of this compound can be achieved through several methods. A common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent, followed by N-alkylation using sodium carbonate. This method has been optimized for high yields and purity, making it suitable for both laboratory and industrial applications.

Anticancer Properties

Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, this compound has shown potential in inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key players in inflammatory responses .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Its structural features allow it to interact with biological targets effectively, making it a candidate for further research in antimicrobial drug development .

The biological activity of this compound is attributed to its ability to bind specific molecular targets. For example, its interaction with CDK2 suggests that it may play a role in cell cycle regulation and cancer proliferation control. Additionally, its anti-inflammatory effects are linked to the modulation of signaling pathways associated with inflammation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, Anti-inflammatoryCDK2 inhibition, iNOS/COX-2 inhibition
8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinolineModerate anticancerSimilar mechanisms as above
Pyrazolo[4,3-c]quinolines with hydroxyl groupsIncreased antioxidant activityFree radical scavenging

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values ranging from 0.59–1.52 µM against HeLa cells, highlighting their potential as anticancer agents .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of pyrazoloquinoline derivatives using RAW 264.7 cells stimulated with LPS. The study found that certain derivatives significantly inhibited NO production comparable to established anti-inflammatory drugs .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • A pyrazole ring fused to a quinoline structure .
  • Substituents such as an ethoxy group , a methoxyphenyl group , and a benzyl group , which enhance its chemical reactivity and biological activity.

These features allow for diverse interactions with biological targets, making the compound suitable for further investigation in medicinal applications.

Biological Activities

Research has identified several key biological activities associated with 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline:

  • Anticancer Properties :
    • Compounds within the pyrazoloquinoline class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique substituents on this compound may enhance its efficacy against specific cancer types.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
  • Antioxidant Activity :
    • The presence of methoxy and ethoxy groups can contribute to antioxidant activity, which is vital for protecting cells from oxidative stress and related diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Analysis of Pyrazolo[4,3-c]quinoline Derivatives
Compound Name Substituents Key Biological Activity Findings References
Target Compound
5-Benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
5-Benzyl, 8-ethoxy, 3-(4-methoxyphenyl) Under investigation Ethoxy group enhances metabolic stability; 4-methoxyphenyl may optimize receptor binding.
ELND006
(R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline
4-Cyclopropyl, 7,8-difluoro, 5-(trifluoromethylphenylsulfonyl) Gamma-secretase inhibition Selective Aβ inhibition over Notch; trifluoromethyl group improves enzyme affinity.
ELND007
(R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline
4-Cyclopropyl, 8-fluoro, 5-(pyridinylsulfonyl) Gamma-secretase inhibition Pyridine sulfonyl group enhances solubility and selectivity.
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-Methyl, 5-(4-methylbenzyl), 3-phenyl Anticancer (inferred) Methyl groups reduce metabolic degradation; phenyl at C3 may limit receptor specificity.
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 5-(4-Chlorobenzyl), 7,8-dimethoxy, 3-(4-methoxyphenyl) Anti-angiogenic Chlorobenzyl enhances cytotoxicity; dimethoxy groups may reduce bioavailability.
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl), 7,8-dimethoxy, 5-(4-methylbenzyl) Neurotensin receptor agonism Fluorophenyl improves receptor affinity; methylbenzyl balances lipophilicity.

Key Trends in Structure-Activity Relationships (SAR)

Substitution at Position 8 :

  • Ethoxy (target compound) vs. methoxy (e.g., ELND006/007): Ethoxy provides superior metabolic stability due to reduced oxidative susceptibility .
  • Fluoro (ELND007): Enhances enzyme inhibition by electronegative effects .

4-Chlorobenzyl (): Introduces halogen bonding, improving cytotoxicity but possibly limiting solubility.

Aryl Groups at Position 3 :

  • 4-Methoxyphenyl (target compound): Electron-donating groups enhance π-π stacking with receptor pockets.
  • 4-Fluorophenyl (): Balances hydrophobicity and dipole interactions for GPCR agonism.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

  • Methodology :

  • Suzuki–Miyaura coupling is a primary method for constructing the pyrazoloquinoline core. Optimize temperature (80–110°C), solvent (toluene/ethanol mixtures), and palladium catalyst concentration (0.5–2 mol%) to achieve yields >75% .
  • Multi-step synthesis involves condensation of ethyl 4-methoxybenzoate with substituted hydrazines, followed by cyclization under microwave-assisted conditions (150–200 W, 30–60 min) to reduce side products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How do substitution patterns (e.g., benzyl vs. methyl groups) influence biological activity in pyrazoloquinoline derivatives?

  • Structure-Activity Relationship (SAR) :

  • Benzyl substituents at position 5 enhance anti-inflammatory activity due to increased lipophilicity and target binding affinity, as shown in comparative assays with methyl-substituted analogs .
  • Methoxy groups at position 3 improve solubility but may reduce metabolic stability in hepatic microsome assays .
  • Substitution trends are validated via in vitro cytotoxicity (IC₅₀) and enzyme inhibition (e.g., COX-2) studies .

Q. Which spectroscopic and computational methods are critical for structural elucidation?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.1947 for [M+H]⁺) .
  • X-ray crystallography (monoclinic P21/c space group) resolves stereochemical ambiguities in closely related analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally similar derivatives?

  • Data Analysis Framework :

  • Conduct meta-analysis of IC₅₀ values from kinase inhibition assays (e.g., EGFR, VEGFR2) to identify substituent-specific trends .
  • Validate discrepancies using isothermal titration calorimetry (ITC) to measure binding affinities (ΔG, Kd) under standardized buffer conditions .
  • Cross-reference with molecular docking (AutoDock Vina) to correlate activity with binding pose variations in ATP-binding pockets .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

  • Methodological Approaches :

  • Introduce polar substituents (e.g., hydroxyl groups) at position 8, which increase aqueous solubility (logP reduction from 4.9 to 3.2) while maintaining nanomolar IC₅₀ in kinase assays .
  • Formulate as nanoparticles (PLGA encapsulation) or co-crystals (succinic acid co-formers) to enhance dissolution rates .

Q. How can in silico modeling predict off-target interactions for this compound?

  • Computational Workflow :

  • Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., G-protein-coupled receptors, ion channels) .
  • Validate predictions with broad-panel selectivity assays (Eurofins Cerep) at 10 µM concentration to rule out cross-reactivity .

Q. What experimental designs are optimal for evaluating kinase inhibition mechanisms?

  • Protocol Design :

  • Kinase-Glo Luminescent Assay : Measure ATP consumption in recombinant kinase systems (e.g., CDK2, Aurora B) with compound concentrations ranging from 1 nM to 100 µM .
  • Western blotting (phospho-specific antibodies) confirms downstream pathway modulation (e.g., pERK/ERK ratio) in cell lysates .

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